2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate
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Overview
Description
2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate is an organic compound that features a combination of aromatic and sulfonate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate typically involves the reaction of ethyl phenylamine with a sulfonating agent. One common method is the reaction of ethyl phenylamine with propane-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
Ethyl benzoate: Another aromatic compound with an ester functional group.
Propane-1,3-sultone: A sulfonate compound with a different structural arrangement.
Uniqueness
2-[Ethyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate is unique due to the combination of its aromatic and sulfonate functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61697-31-2 |
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Molecular Formula |
C13H19NO4S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
[2-(N-ethylanilino)-2-oxoethyl] propane-2-sulfonate |
InChI |
InChI=1S/C13H19NO4S/c1-4-14(12-8-6-5-7-9-12)13(15)10-18-19(16,17)11(2)3/h5-9,11H,4,10H2,1-3H3 |
InChI Key |
YJQKFKCDDDVGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COS(=O)(=O)C(C)C |
Origin of Product |
United States |
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